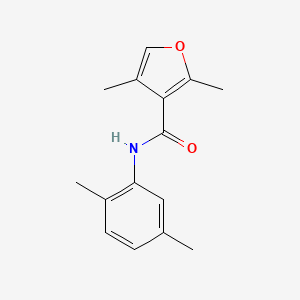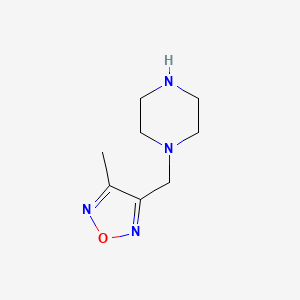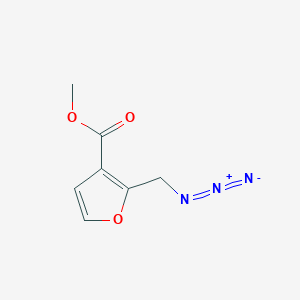![molecular formula C19H30N2O5S2 B2430269 3-méthyl-N-{3-[4-(2-méthylpropanesulfonyl)pipéridin-1-yl]-3-oxopropyl}benzène-1-sulfonamide CAS No. 1797630-04-6](/img/structure/B2430269.png)
3-méthyl-N-{3-[4-(2-méthylpropanesulfonyl)pipéridin-1-yl]-3-oxopropyl}benzène-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H30N2O5S2 and its molecular weight is 430.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé pourrait potentiellement être utilisé dans le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement appliquée. Cette réaction est connue pour ses conditions de réaction douces et tolérantes aux groupes fonctionnels, et elle utilise un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .
Protodéboronation
La protodéboronation des esters boriques de pinacol est un processus qui pourrait potentiellement impliquer ce composé. Ce processus est une approche radicalaire qui a été utilisée dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B .
Conception de médicaments
Les composés contenant de la pipéridine, comme celui-ci, sont d'importants blocs de construction médicinaux synthétiques pour la construction de médicaments. Ils sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Les dérivés de la pipéridine ont été utilisés de différentes manières comme agents anticancéreux, antiviraux, antimalariques, antimicrobiens, antifongiques, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et/ou anticoagulants .
Agents antiviraux
Une série de nouveaux dérivés de l'isatine a été conçue et synthétisée en tant qu'agents antiviraux à large spectre. Les activités antivirales des composés synthétisés ont été recherchées contre trois virus, à savoir le virus de la grippe (H1N1), le virus de l'herpès simplex 1 (HSV-1) et le coxsackievirus B3 (COX-B3) .
Agents antituberculeux
De nouveaux dérivés de N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués ont été conçus, synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra .
Propriétés
IUPAC Name |
3-methyl-N-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S2/c1-15(2)14-27(23,24)17-8-11-21(12-9-17)19(22)7-10-20-28(25,26)18-6-4-5-16(3)13-18/h4-6,13,15,17,20H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLHXHPEIYLJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2430186.png)

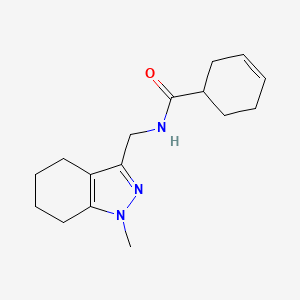
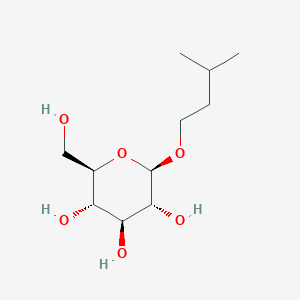
![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2430198.png)
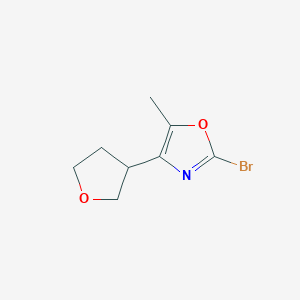
![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)
![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)
